molecular formula C18H16N8O2S B10959892 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10959892
M. Wt: 408.4 g/mol
InChI Key: XBVITKOPMLSHFE-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, nitro group, and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Attachment of the Pyrazole Ring: The pyrazole ring is then attached to a suitable precursor molecule through a nucleophilic substitution reaction.

    Formation of the Tetracyclic Framework: The tetracyclic framework is constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the sulfur atom in the tetracyclic framework.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidized derivatives with ketone or sulfoxide groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.

    Biochemical Research: The compound can be used as a probe to study biochemical pathways and interactions.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, pending further research and clinical trials.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrazole ring may play key roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a pyrazole ring, nitro group, and a complex tetracyclic framework, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H16N8O2S

Molecular Weight

408.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C18H16N8O2S/c1-8-5-9(2)20-18-13(8)14-16(29-18)17-21-12(23-25(17)7-19-14)6-24-11(4)15(26(27)28)10(3)22-24/h5,7H,6H2,1-4H3

InChI Key

XBVITKOPMLSHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=C(C(=N5)C)[N+](=O)[O-])C)C

Origin of Product

United States

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